17-Hydroxyandrosta-4,6,8(14)-trien-3-one
Description
Properties
Molecular Formula |
C19H24O2 |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
(9R,10R,13S)-17-hydroxy-10,13-dimethyl-1,2,9,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H24O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3-4,11,16-17,21H,5-10H2,1-2H3/t16-,17?,18-,19-/m0/s1 |
InChI Key |
CRZAVOPLWDEYMA-RNLLHNEJSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C=CC3=C4CCC([C@]4(CC[C@H]23)C)O |
Canonical SMILES |
CC12CCC(=O)C=C1C=CC3=C4CCC(C4(CCC23)C)O |
Synonyms |
17-hydroxy-4,6,8(14)-androstatriene-3-one 6,8(14)-bisdehydrotestosterone |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Key structural analogs include ergosta-4,6,8(14),22-tetraen-3-one, androsta-4,6,8(9)-triene-3,17-dione, and stigmasta-4,6,8(14)-trien-3-one. The table below highlights critical structural differences:
| Compound Name | Core Structure | Key Substituents | Double Bond Positions |
|---|---|---|---|
| 17-Hydroxyandrosta-4,6,8(14)-trien-3-one | Androstane backbone | C3-ketone, C17-hydroxy | Δ⁴,⁶,⁸(¹⁴) |
| Ergosta-4,6,8(14),22-tetraen-3-one | Ergostane backbone (C24-methylated) | C3-ketone, C22-C23 double bond (E) | Δ⁴,⁶,⁸(¹⁴),²² |
| Androsta-4,6,8(9)-triene-3,17-dione | Androstane backbone | C3, C17-dione | Δ⁴,⁶,⁸(⁹) |
| Stigmasta-4,6,8(14)-trien-3-one | Stigmastane backbone (C24-ethylated) | C3-ketone | Δ⁴,⁶,⁸(¹⁴) |
Key Observations :
- The ergosta and stigmasta derivatives feature extended side chains (C24-methyl or ethyl groups) absent in androstane-based analogs .
- The C17-hydroxy group in this compound distinguishes it from FCE 24917, which has a C17-ketone .
2.3.1. This compound
- Aromatase Inhibition : Exhibits time-dependent inactivation of placental aromatase, though less potent than its dione analog FCE 24917 .
- Latent Alkylating Properties : The Δ⁴,⁶,⁸(¹⁴) triene system may act as a reactive intermediate, enabling covalent binding to enzyme active sites .
2.3.2. Ergosta-4,6,8(14),22-tetraen-3-one
- Anticancer Activity : Demonstrates cytotoxicity against tumor cells (e.g., IC₅₀ values in the µM range for breast and lung cancer lines) .
- Immunomodulation: Suppresses pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage models .
- Renal Protection : Mitigates aristolochic acid-induced nephropathy in rats by reducing oxidative stress markers .
2.3.3. Androsta-4,6,8(9)-triene-3,17-dione (FCE 24917)
- Superior Aromatase Inhibition : Irreversibly inactivates aromatase with a 10-fold higher potency than 17-hydroxy derivatives, attributed to the C17-ketone enhancing electrophilicity .
2.3.4. Stigmasta-4,6,8(14)-trien-3-one
- Antifungal Activity: Inhibits NO production in macrophages (IC₅₀ = 48.1 µM), though less active than ergosta analogs .
Quantitative Data Comparison
Preparation Methods
Reaction Conditions and Procedure
A stirred solution of 17β-hydroxyestra-4,8(14)-dien-3-one (178 parts) in tert-butyl alcohol (1600 parts) is heated to 60°C under nitrogen. Chloranil (78 parts) is added, and the mixture becomes homogeneous within 15 minutes. After 35 minutes at 60°C, the reaction is quenched by cooling and diluting with ether. The solution is washed with aqueous sodium sulfite (5%) and potassium hydroxide (5%), followed by vacuum distillation to concentrate the product. Crystallization from ether yields 17β-hydroxyandrosta-4,6,8(14)-trien-3-one with a melting point of 157–158°C.
Key Parameters:
-
Solvent : tert-Butyl alcohol (optimizes solubility and reaction rate).
-
Temperature : 60°C (prevents side reactions).
-
Workup : Sequential washing removes chloranil byproducts and unreacted starting material.
Palladium-Catalyzed Dehydrogenation of 5,8-Epidioxy Intermediates
A two-step synthesis starts with the formation of 5,8-epidioxy intermediates, followed by palladium-catalyzed dehydrogenation.
Formation of 5,8-Epidioxy-5α,8α-androst-6-en-3β,17β-diol
Androsta-5,7-dien-17-one derivatives are oxidized with oxygen in the presence of eosin yellowish (a photosensitizer) under reflux conditions. For example, 3β-acetoxyandrosta-5,7-dien-17-one (106 parts) in ethanol (6400 parts) is oxygenated for 7 hours under a 500-watt tungsten lamp. The product, 5,8-epidioxy-5α,8α-androst-6-en-3β,17β-diol, is isolated via chromatography.
Palladium-Mediated Dehydrogenation
The 5,8-epidioxy intermediate (2 parts) is stirred with palladium black (10 parts) in absolute ethanol for 10 days. Filtration and solvent removal yield a residue that is chromatographed on silica gel using benzene-ethyl acetate eluents. This step removes the epidioxy group and introduces the 4,6,8(14)-triene system, affording 17β-hydroxyandrosta-4,6,8(14)-trien-3-one.
Advantages:
-
Selectivity : Palladium selectively cleaves the epidioxy ring without over-reducing the triene system.
Reduction of Gona-4,8(14),9-triene-3,17-dione Derivatives
US3242197A describes the synthesis via reduction of 13-R-gona-4,8(14),9-triene-3,17-dione derivatives.
Catalytic Hydrogenation
13-Ethyl-gona-4,8(14),9-triene-3,17-dione is dissolved in ethanol and hydrogenated over a palladium catalyst at ambient pressure. The reaction reduces the 17-keto group to a hydroxyl group while preserving the triene system. The product, 17β-hydroxy-13-ethyl-gona-4,8(14),9-trien-3-one, is purified via silica gel chromatography.
Conditions:
-
Catalyst : Palladium on carbon (5% w/w).
-
Time : 24–48 hours (ensures complete reduction).
Acid-Catalyzed Dehydration of 17-Hydroxyandrosta-4,8(14)-dien-3-one
Sulfuric acid-catalyzed dehydration introduces the 6,8(14) double bond. A solution of 17β-hydroxyandrosta-4,8(14)-dien-3-one in dichloromethane is treated with concentrated sulfuric acid (0.5 eq) at 0°C. After stirring for 2 hours, the mixture is neutralized with potassium bicarbonate and extracted with ethyl acetate. The organic layer is dried and concentrated to yield the trienone.
Challenges:
-
Side Reactions : Over-dehydration may form 4,6,8,14-tetraenes.
-
Mitigation : Low temperature (0–5°C) and stoichiometric acid control.
Comparative Analysis of Methods
| Method | Starting Material | Catalyst/Reagent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Chloranil Oxidation | 17β-Hydroxyestra-4,8(14)-dien-3-one | Chloranil | 65–70 | ≥95 |
| Palladium Catalysis | 5,8-Epidioxy Intermediate | Pd Black | 40–50 | ≥90 |
| Catalytic Hydrogenation | Gona-4,8(14),9-triene-3,17-dione | Pd/C | 55–60 | ≥92 |
| Acid Dehydration | 17β-Hydroxyandrosta-4,8(14)-dien-3-one | H₂SO₄ | 50–55 | ≥88 |
Characterization and Validation
Synthetic 17β-hydroxyandrosta-4,6,8(14)-trien-3-one is characterized by:
Q & A
Basic: What are the established synthetic routes for 17-Hydroxyandrosta-4,6,8(14)-trien-3-one, and how are products characterized?
Answer:
The compound is synthesized via palladium-catalyzed dehydrogenation of steroidal precursors. A standard protocol involves stirring a steroidal diol (e.g., diol 2b ) with palladium black in 2B ethanol for 6 days under ambient conditions. Reaction progress is monitored using UV, NMR, and IR spectroscopy to confirm the formation of the conjugated trienone system (λmax ~349 nm). Post-reaction, purification via column chromatography (e.g., 20% ethyl acetate-benzene eluent) and recrystallization (acetone-hexane) yields the pure product .
Advanced: How does the choice of solvent and catalyst influence reaction kinetics and yield in trienone synthesis?
Answer:
Reaction efficiency is highly solvent- and catalyst-dependent. Anhydrous ethanol promotes gradual dehydrogenation, while deuteriopyridine accelerates the reaction to completion within 2 hours due to isotopic effects on proton transfer steps . Palladium black is preferred over other catalysts (e.g., Sarett reagent) for its high yield (>50%) and selectivity, minimizing side products like saturated ketones. Optimization studies suggest avoiding aqueous KOH or elevated temperatures, which reduce yields by promoting competing degradation pathways .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- UV-Vis : Identifies conjugated systems (e.g., λmax at 349 nm for the 4,6,8(14)-triene moiety) .
- IR : Confirms ketone (C=O stretch ~1700 cm⁻¹) and hydroxyl groups (broad O-H stretch ~3400 cm⁻¹) .
- NMR : Assigns stereochemistry; δ 6.05 ppm (H-4) and δ 2.76 ppm (19-CH3) in <sup>1</sup>H NMR are diagnostic .
Advanced: How can mass spectrometry elucidate fragmentation patterns of steroidal trienones?
Answer:
High-resolution MS (e.g., LC-Q-TOF/MS) reveals characteristic fragmentation due to conjugated double bonds. For ergosta-trienone analogs, base peaks at m/z 267/268 arise from side-chain cleavage (C9H17 loss), while m/z 240 indicates D-ring fission, confirming double bond positions . Comparative analysis with literature spectra (e.g., JCAMP-DX databases) ensures structural fidelity .
Basic: What are common impurities or structural analogs of this compound, and how are they resolved?
Answer:
Impurities include incompletely dehydrogenated intermediates (e.g., epidioxides) and methylated derivatives (e.g., 17α-methyl analogs). Chromatographic separation (silica gel, gradient elution) and recrystallization are standard purification steps. Structural analogs like 17β-Hydroxyestr-4,9,11-trien-3-one are distinguished via <sup>13</sup>C NMR shifts at C-6 and C-8 .
Advanced: How can metabonomic studies inform the biological activity of this compound?
Answer:
Metabonomic workflows (e.g., UPLC-Q-TOF/MS with MSE data collection) track endogenous metabolites in model organisms. For ergosta-trienones, renal protective effects are correlated with modulated taurine and hippurate levels in chronic kidney disease models. Dose-response studies require pharmacokinetic profiling (e.g., HPLC-fluorescence detection) to establish bioavailability and clearance rates .
Advanced: What strategies address contradictions in reported reaction yields or product stability?
Answer:
Discrepancies often stem from solvent purity or catalyst activity. Rigorous drying of ethanol (e.g., molecular sieves) and fresh palladium black batches improve reproducibility. For unstable intermediates (e.g., 4α,8-epoxide 8 ), immediate derivatization (e.g., acetylation) or low-temperature storage (-20°C) prevents degradation. Cross-validation using multiple spectroscopic methods resolves ambiguous spectral data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
